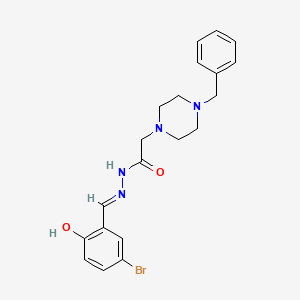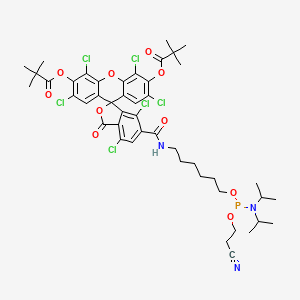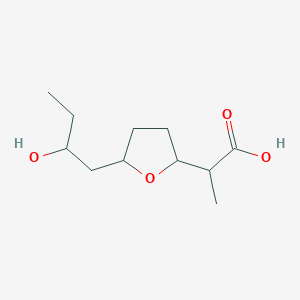
2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, a brominated hydroxybenzylidene moiety, and an acetohydrazide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-benzyl-1-piperazine derivative. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Synthesis of the Hydrazide: The next step involves the formation of the acetohydrazide by reacting acetic acid hydrazide with the piperazine derivative.
Condensation Reaction: Finally, the hydrazide is condensed with 5-bromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the imine group formed during the condensation reaction.
Substitution: The bromine atom in the benzylidene moiety can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.
Major Products
Oxidation: Oxidized derivatives of the hydroxy group.
Reduction: Reduced forms of the imine group.
Substitution: Substituted derivatives at the bromine site.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide: Lacks the bromine atom.
2-(4-Benzyl-1-piperazinyl)-N’-(5-chloro-2-hydroxybenzylidene)acetohydrazide: Contains a chlorine atom instead of bromine.
2-(4-Benzyl-1-piperazinyl)-N’-(5-methyl-2-hydroxybenzylidene)acetohydrazide: Contains a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide may confer unique reactivity and biological activity compared to its analogs.
属性
分子式 |
C20H23BrN4O2 |
|---|---|
分子量 |
431.3 g/mol |
IUPAC 名称 |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H23BrN4O2/c21-18-6-7-19(26)17(12-18)13-22-23-20(27)15-25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12-13,26H,8-11,14-15H2,(H,23,27)/b22-13+ |
InChI 键 |
DHCLBERZVVRAGZ-LPYMAVHISA-N |
手性 SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-4-(1,3-benzodioxol-5-yl)-5-hydroxy-7-methyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12042408.png)






![1-[(4-Chlorophenyl)amino]-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12042459.png)
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylsulfanylbutanoate;oxalic acid](/img/structure/B12042467.png)


